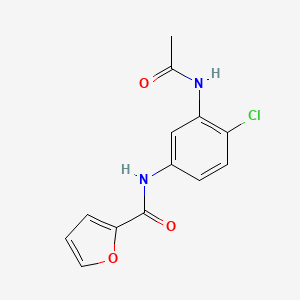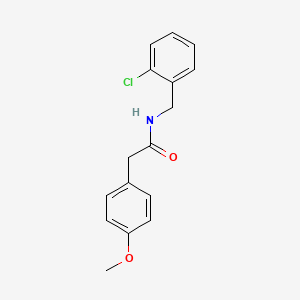![molecular formula C17H14Cl2N4O2S B3706964 1-(2,4-Dichlorophenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3706964.png)
1-(2,4-Dichlorophenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
概要
説明
1-(2,4-Dichlorophenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a urea group attached to a thiadiazole ring, which is further substituted with a dichlorophenyl and a methylphenoxy group
準備方法
The synthesis of 1-(2,4-Dichlorophenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps:
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorophenyl isocyanate.
Introduction of the Methylphenoxy Group: The methylphenoxy group can be attached through an etherification reaction using 3-methylphenol and an appropriate alkylating agent.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
1-(2,4-Dichlorophenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or methylphenoxy groups, leading to the formation of various substituted derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2,4-Dichlorophenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interaction with DNA: The compound may bind to DNA, causing interference with replication and transcription processes.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
類似化合物との比較
1-(2,4-Dichlorophenyl)-3-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3-{5-[(2-isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea: This compound has an isopropyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.
1-(2,4-Dichlorophenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea: The position of the methyl group on the phenoxy ring is different, which can influence its interaction with molecular targets.
1-(2,4-Dichlorophenyl)-3-{5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea: The presence of a chlorine atom instead of a methyl group may alter its physicochemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-10-3-2-4-12(7-10)25-9-15-22-23-17(26-15)21-16(24)20-14-6-5-11(18)8-13(14)19/h2-8H,9H2,1H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWRHIVSXOYMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B3706889.png)
![(4-{(Z)-[1-(furan-2-ylmethyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3706891.png)
![5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3706893.png)

![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B3706910.png)
![1-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea](/img/structure/B3706912.png)
![5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B3706928.png)
![N-(4-ethoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3706936.png)

![1-(2-Fluorophenyl)-3-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3706952.png)
![1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea](/img/structure/B3706955.png)
![1-(3-Methoxyphenyl)-3-(5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3706956.png)
![1-(5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea](/img/structure/B3706965.png)
![1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B3706966.png)
